molecular formula C15H24O2Si B8019191 1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one

1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one

Cat. No.: B8019191
M. Wt: 264.43 g/mol
InChI Key: ZEVXXTTXIMPICI-UHFFFAOYSA-N
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Description

1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one is an organic compound that features a tert-butyldimethylsilyloxy group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the silyl-protected intermediate. This intermediate can then undergo further reactions to introduce the propanone group, often through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and acylation steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The phenyl and propanone moieties can interact with active sites of enzymes, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[tert-Butyldimethylsilanyloxy]propanal
  • 3-[tert-Butyldimethylsilanyloxy]phenylboronic acid
  • 3-[tert-Butyldimethylsilanyloxy]benzeneboronic acid

Uniqueness

1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the silyl ether group provides protection and stability, while the phenyl and propanone groups offer versatile sites for further chemical modifications .

Properties

IUPAC Name

1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2Si/c1-7-14(16)12-9-8-10-13(11-12)17-18(5,6)15(2,3)4/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVXXTTXIMPICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner analogous to example 1j, by reaction of 45 g (0.17 mol) of 1-[3-(tert-butyldimethylsilanyloxy)phenyl]propan-1-ol with (148 g, 1.7 mol) of manganese dioxide. A yellow oil is obtained (m=45 g, Y=100%).
Name
1-[3-(tert-butyldimethylsilanyloxy)phenyl]propan-1-ol
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
catalyst
Reaction Step One

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